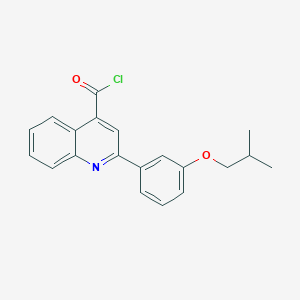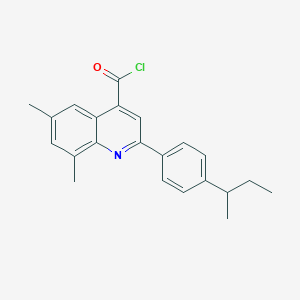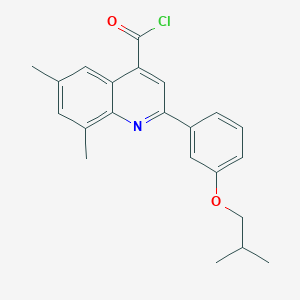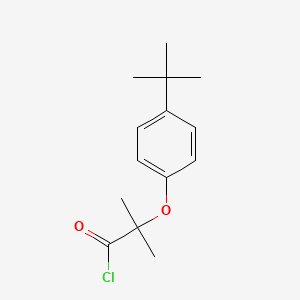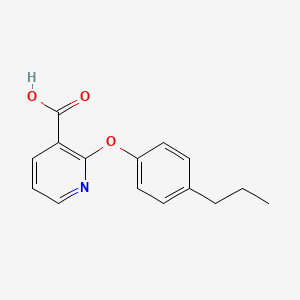![molecular formula C15H10ClF3O2 B1393911 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride CAS No. 1160260-72-9](/img/structure/B1393911.png)
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride
Vue d'ensemble
Description
“3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” is a chemical compound with the molecular formula C15H10ClF3O2 and a molecular weight of 314.69 . It is used in proteomics research applications .
Synthesis Analysis
The synthesis of “3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” involves the preparation of intermediates, required for the synthesis of C-2 and C-3 substituted pyrazolo [1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of “3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” can be represented as CF3C6H4CH2OCOC6H4Cl .Chemical Reactions Analysis
“3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” has been used in the preparation of intermediates, required for the synthesis of C-2 and C-3 substituted pyrazolo [1,5-a]pyrimidines .Physical And Chemical Properties Analysis
“3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” is a clear light yellow liquid . It has a density of 1.4±0.1 g/cm3, a boiling point of 185.5±0.0 °C at 760 mmHg, a vapour pressure of 0.7±0.3 mmHg at 25°C, an enthalpy of vaporization of 42.2±3.0 kJ/mol, a flash point of 75.5±27.3 °C, and an index of refraction of 1.467 .Applications De Recherche Scientifique
-
Transition Metal-Mediated Trifluoromethylation Reactions
- Field : Organic Chemistry
- Application : This compound is used in the construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Method : The method involves the use of diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents .
- Results : The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade, enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
-
Proteomics Research
-
Synthetic Transformations
- Field : Organic Chemistry
- Application : Aryl trifluoromethyl diazoalkanes and diazirines, which can potentially be derived from this compound, have found unique applications in synthetic transformations .
- Method : These compounds serve as precursors of stabilized metal carbenes, specifically donor−acceptor-substituted ones . They are efficient compounds for creating carbon−carbon and carbon−heteroatom bonds that would be difficult to reach otherwise .
- Results : The introduction of a CF3 group has a considerable impact on both the steric and electronic properties of the compounds, mainly due to its steric hindrance as the CF3 group is similar in size to the isopropyl group . This size has a direct impact on the hydrophobic character of a bioactive molecule .
-
Agrochemical Drugs
- Field : Agrochemistry
- Application : The compound is used in the development of agrochemical drugs . Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
- Method : The specific methods of application in the development of agrochemical drugs are not detailed in the source .
- Results : The outcomes of its use in the development of agrochemical drugs are not specified in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c16-14(20)11-4-2-6-13(8-11)21-9-10-3-1-5-12(7-10)15(17,18)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYYNUJDVWTSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211870 | |
| Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride | |
CAS RN |
1160260-72-9 | |
| Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride](/img/structure/B1393831.png)
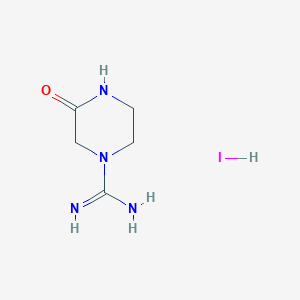
![3-[(Ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B1393835.png)


![1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393841.png)
![Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1393842.png)
